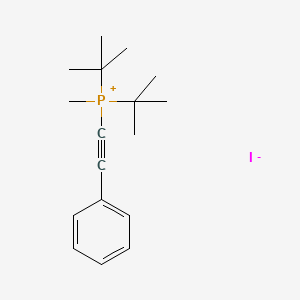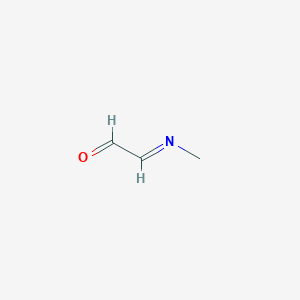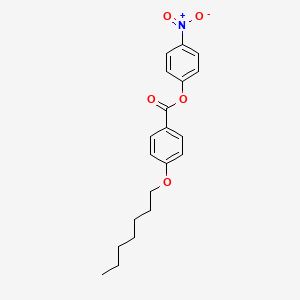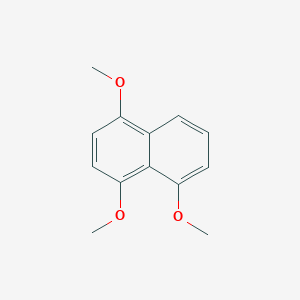
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide is a tertiary phosphine compound characterized by the presence of tert-butyl, methyl, and phenylethynyl groups attached to a phosphorus atom, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide typically involves the reaction of di-tert-butyl(methyl)phosphine with phenylethynyl iodide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, alkoxides, or amines.
Oxidation: The phosphorus center can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction: The compound can be reduced to form phosphine derivatives with lower oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides, potassium alkoxides, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or ozone are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to achieve selective reduction.
Major Products Formed
Nucleophilic Substitution: Formation of new phosphine derivatives with different substituents.
Oxidation: Formation of phosphine oxides or phosphonic acids.
Reduction: Formation of lower oxidation state phosphines or phosphine hydrides.
Scientific Research Applications
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide has several scientific research applications, including:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Organic Synthesis: Utilized as a reagent in various organic transformations, including cross-coupling reactions and cycloadditions.
Mechanism of Action
The mechanism of action of di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. The phenylethynyl group provides additional stability and electronic effects, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a different counterion, used in similar catalytic and synthetic applications.
2,6-Di-tert-butylpyridine: A related compound with tert-butyl groups, used as a proton trapping agent and in polymerization reactions.
Tetramethyl di-tert-butylphosphine: Another tertiary phosphine with similar steric and electronic properties, used in catalysis and material science.
Uniqueness
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific reactivity and selectivity, such as in the design of advanced catalytic systems and the synthesis of complex organic molecules.
Properties
CAS No. |
66128-16-3 |
|---|---|
Molecular Formula |
C17H26IP |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
ditert-butyl-methyl-(2-phenylethynyl)phosphanium;iodide |
InChI |
InChI=1S/C17H26P.HI/c1-16(2,3)18(7,17(4,5)6)14-13-15-11-9-8-10-12-15;/h8-12H,1-7H3;1H/q+1;/p-1 |
InChI Key |
FSZNSFLWPXTVJK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[P+](C)(C#CC1=CC=CC=C1)C(C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)


![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)


